1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid
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Overview
Description
1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid is a compound that combines the properties of both an amine and a phthalic acid derivative. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid typically involves the reaction of 1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine with phthalic acid. The reaction conditions often include the use of solvents such as isopropanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to various targets. The compound may act by modulating enzyme activity, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine
- 1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine hydrochloride
- 1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine acetate
Uniqueness
The presence of the trifluoromethyl group in 1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H24F3NO4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid |
InChI |
InChI=1S/C17H18F3N.C8H6O4/c1-12(14-6-4-3-5-7-14)21-13(2)15-8-10-16(11-9-15)17(18,19)20;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,21H,1-2H3;1-4H,(H,9,10)(H,11,12) |
InChI Key |
GHYBRLKVHRNSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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